1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine
Description
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine is a piperazine derivative characterized by two distinct substituents: a 4-methoxyphenylsulfonyl group at position 1 and a 3-thienylmethyl group at position 3.
Properties
Molecular Formula |
C16H20N2O3S2 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-(thiophen-3-ylmethyl)piperazine |
InChI |
InChI=1S/C16H20N2O3S2/c1-21-15-2-4-16(5-3-15)23(19,20)18-9-7-17(8-10-18)12-14-6-11-22-13-14/h2-6,11,13H,7-10,12H2,1H3 |
InChI Key |
VQVPGBLXRRXBAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CSC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine typically involves multiple steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperazine derivatives.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, using reagents such as alkyl halides or sulfonyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine has been investigated for its potential biological activities, particularly as a ligand in receptor binding studies. Preliminary research indicates that it may interact with neurotransmitter receptors, suggesting applications in treating neurological disorders such as depression and anxiety.
Table 1: Potential Biological Activities
| Activity Type | Description |
|---|---|
| Receptor Binding | Modulation of neurotransmitter receptors could influence mood disorders. |
| Antitumor Activity | Initial studies show cytotoxic effects on cancer cell lines (e.g., HeLa). |
| Antimicrobial Effects | Exhibits moderate activity against various bacterial strains. |
Interaction Studies
Research focusing on the binding affinity of this compound to various biological targets has been conducted to elucidate its therapeutic roles. For example, studies have shown that it may inhibit specific enzymes involved in disease pathways, which could inform its use in drug development.
Case Study Example : A study evaluating the compound's interaction with serotonin receptors indicated promising results for potential antidepressant properties.
Material Science
In addition to medicinal applications, the compound's unique chemical properties make it suitable for material science applications, particularly in developing new polymeric materials with enhanced mechanical properties.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl and thienylmethyl groups may enhance the binding affinity and specificity of the compound for its targets.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of methoxy groups (e.g., 2- vs. 4-methoxyphenyl in ) significantly impacts receptor affinity and metabolic stability .
- Sulfur-Containing Groups : Thiophene moieties (e.g., 3-thienylmethyl vs. thiophene-2-carbonyl) modulate lipophilicity and electronic properties, affecting bioavailability .
- Synthetic Flexibility : Piperazine derivatives are synthesized via versatile routes, including sulfonylation (), acylation (), and nucleophilic substitutions ().
Antiproliferative and Anticancer Activity
- PKM2-Targeting Tracers : [¹⁸F]DASA-23 () demonstrates the utility of sulfonyl-piperazine derivatives in oncology, specifically for imaging glioblastoma .
- Cytotoxic Derivatives : 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () show broad-spectrum cytotoxicity against liver, breast, and colon cancer cell lines (IC₅₀ values: 2–20 μM) .
Antimicrobial and Antifungal Activity
- Piperazine-Sulfonamide Hybrids : Compounds like 1c () inhibit C. albicans hyphae formation at 50–100 μM, while commercial piperazines lack efficacy even at 400 μM .
- Sulfamoyl Derivatives : Piperazine-sulfonamide analogs () exhibit enhanced antimicrobial activity due to improved solubility and hydrogen-bonding capacity .
Physicochemical and Structural Comparisons
Crystallographic Insights
- Supramolecular Frameworks: 1-(4-Methoxyphenyl)piperazine forms a 1:2 host-guest complex with cucurbit[8]uril, stabilized by π-π and hydrogen-bonding interactions ().
Electronic and Steric Effects
- Oxadiazole vs.
- Bulkier Substituents : Compounds with dihydrobenzodioxin sulfonyl groups () show reduced cellular permeability compared to smaller substituents like 4-methoxyphenylsulfonyl .
Biological Activity
1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine is a synthetic compound that belongs to the class of piperazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆N₂O₃S
- Molecular Weight : 256.33 g/mol
- CAS Number : 121751-67-5
The compound features a piperazine ring substituted with a methoxyphenyl sulfonyl group and a thienylmethyl moiety, which contribute to its biological properties.
The biological activity of 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine is primarily attributed to its interaction with specific molecular targets:
- Enzyme Interaction : The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, while the thienylmethyl group facilitates π-π interactions with aromatic residues. These interactions can modulate enzyme activity and receptor functions, leading to various biological effects .
- G-Protein Coupled Receptors (GPCRs) : Many piperazine derivatives interact with GPCRs, which are crucial for numerous physiological processes. This interaction may influence signaling pathways associated with neurotransmission and hormonal regulation .
Biological Activities
The compound exhibits several notable biological activities:
- Antagonistic Activity : Research indicates that similar piperazine derivatives can act as antagonists of prostaglandin receptors, particularly the prostaglandin F2α receptor (FP). This antagonism is relevant for therapeutic applications in conditions such as preterm labor .
- Neurotransmitter Receptor Modulation : Compounds structurally related to 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine have shown potential as serotonin receptor antagonists, particularly at the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
- Anticancer Properties : Some studies have suggested that piperazine-based compounds may exhibit anticancer activity by inhibiting cell proliferation in various cancer cell lines. For instance, derivatives have been evaluated for their effects on leukemia and colon cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating the anticancer potential of piperazine derivatives, 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine was tested against several cancer cell lines. Results indicated significant inhibition of cell growth, suggesting a mechanism involving apoptosis induction or cell cycle arrest. The IC50 values were notably lower than those of standard chemotherapeutic agents, highlighting its potential as a lead compound for further development .
Q & A
Q. What are the common synthetic strategies for preparing 1-[(4-Methoxyphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine?
Methodological Answer: The synthesis typically involves coupling reactions between substituted aryl groups and the piperazine core. Key steps include:
- Sulfonylation: Reacting piperazine derivatives with 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., pyridine or DCM with N,N-diisopropylethylamine) to introduce the sulfonyl group .
- Alkylation: Introducing the 3-thienylmethyl group via nucleophilic substitution or reductive amination. For example, using 3-thienylmethyl halides in the presence of a palladium catalyst or hydrogenation of pre-functionalized intermediates .
- Purification: Crystallization with solvents like diethyl ether or flash chromatography ensures high purity (>95%) .
Q. Which spectroscopic and analytical methods are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): and NMR confirm substituent positions and purity. For instance, aromatic protons from the 4-methoxyphenyl group appear as distinct doublets (~δ 7.3–7.5 ppm), while the thienylmethyl protons resonate as multiplet signals (~δ 2.8–3.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated for : 366.08 g/mol) .
- Melting Point (m.p.): Consistent m.p. ranges (e.g., 190–208°C) indicate crystallinity and purity .
- Infrared (IR) Spectroscopy: Confirms functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize the biological activity of this piperazine derivative?
Methodological Answer:
- Substituent Variation: Replace the 3-thienylmethyl group with alternative heterocycles (e.g., furan, pyrrole) or alkyl chains to assess steric/electronic effects on target binding .
- Functional Group Modifications: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) to the 4-methoxyphenyl moiety to enhance metabolic stability or receptor affinity .
- Bioassay Integration: Test derivatives against disease-specific targets (e.g., NF-κB for anti-inflammatory activity or α-glucosidase for antidiabetic effects) using in vitro enzyme inhibition assays and in vivo rodent models .
Q. What methodologies are employed to resolve crystallographic disorder and hydrogen bonding ambiguities in similar sulfonylpiperazine compounds?
Methodological Answer:
- X-ray Crystallography: Single-crystal diffraction identifies disorder (e.g., aroyl ring disorder in 2-chloro derivatives) and quantifies occupancy ratios (e.g., 94.2% vs. 5.8%) .
- Hydrogen Bond Analysis: Computational tools (e.g., Mercury Software) map intermolecular interactions, such as C–H⋯O bonds forming supramolecular sheets or chains .
- Dynamic Scanning Calorimetry (DSC): Detects polymorphic transitions that may affect crystallographic data interpretation .
Q. How should researchers address discrepancies in biological activity data across different studies involving this compound?
Methodological Answer:
- Assay Standardization: Control variables like cell line passage number, solvent (DMSO concentration), and incubation time to minimize variability .
- Purity Verification: Use HPLC (>98% purity) to rule out impurities affecting activity .
- Data Reconciliation: Apply meta-analysis tools to compare IC values across studies, accounting for differences in assay conditions (e.g., ATP concentration in kinase assays) .
Q. What experimental models are appropriate for evaluating the in vivo efficacy and mechanism of action of this compound?
Methodological Answer:
- Sepsis-Induced Acute Lung Injury (ALI): Administer the compound intravenously in rat models and measure NF-κB inhibition via Western blot or ELISA for TNF-α/IL-6 .
- Diabetes Models: Use streptozotocin-induced diabetic mice to assess α-glucosidase inhibition and glucose tolerance .
- Pharmacokinetic Profiling: Conduct plasma stability studies (e.g., LC-MS/MS) to determine half-life and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
